molecular formula C6H13NO B3009294 methyl 2-methylbutanimidate CAS No. 1248269-53-5

methyl 2-methylbutanimidate

Cat. No.: B3009294
CAS No.: 1248269-53-5
M. Wt: 115.176
InChI Key: PXBHHCIQWIFYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylbutanimidate is an organic compound with the molecular formula C6H13NO. It is a derivative of butanoic acid and is commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylbutanimidate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methylbutanoic acid, while reduction can produce 2-methylbutanamine.

Scientific Research Applications

Methyl 2-methylbutanimidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylbutanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Methyl 2-methylbutanimidate can be compared with other similar compounds, such as:

    Methyl butanoate: A simple ester with similar reactivity but different physical properties.

    Ethyl 2-methylbutanoate: Another ester with a similar structure but different alkyl group.

    2-Methylbutanamide: An amide derivative with distinct chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts unique reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant importance in synthetic chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists

Properties

IUPAC Name

methyl 2-methylbutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(7)8-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBHHCIQWIFYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.